molecular formula C10H10ClNO B2398657 N-[(3-chlorophenyl)methyl]prop-2-enamide CAS No. 1156162-35-4

N-[(3-chlorophenyl)methyl]prop-2-enamide

Cat. No.: B2398657
CAS No.: 1156162-35-4
M. Wt: 195.65
InChI Key: HVBBTFMWWXQQOQ-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]prop-2-enamide is an organic compound with the molecular formula C10H10ClNO It is characterized by the presence of a chlorophenyl group attached to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]prop-2-enamide typically involves the reaction of 3-chlorobenzylamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 3-chlorobenzylamine and acryloyl chloride

    Catalysts: Triethylamine or other bases

    Solvents: Industrial-grade dichloromethane or other organic solvents

    Purification: Crystallization or distillation to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or organic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]prop-2-enamide
  • N-[(3-nitrophenyl)methyl]prop-2-enamide
  • N-[(4-cyanophenyl)methyl]prop-2-enamide

Uniqueness

N-[(3-chlorophenyl)methyl]prop-2-enamide is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-2-10(13)12-7-8-4-3-5-9(11)6-8/h2-6H,1,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBBTFMWWXQQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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